Chromium pentafluoride

Description

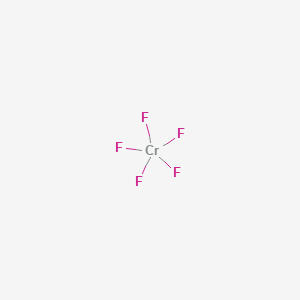

Structure

2D Structure

Properties

Molecular Formula |

CrF5 |

|---|---|

Molecular Weight |

146.988 g/mol |

IUPAC Name |

pentafluorochromium |

InChI |

InChI=1S/Cr.5FH/h;5*1H/q+5;;;;;/p-5 |

InChI Key |

OMKYWARVLGERCK-UHFFFAOYSA-I |

SMILES |

F[Cr](F)(F)(F)F |

Canonical SMILES |

F[Cr](F)(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodological Developments for Chromium Pentafluoride

Controlled Fluorination Techniques for High-Purity Chromium Pentafluoride

The synthesis of high-purity this compound is challenging due to its reactivity and the tendency for the formation of other chromium fluorides. cdnsciencepub.com Various controlled fluorination techniques have been developed to optimize its production.

Direct Fluorination of Chromium Metal under Extreme Conditions

The primary and most direct method for synthesizing this compound involves the reaction of elemental chromium with fluorine gas at elevated temperatures and pressures. smolecule.comwikipedia.org This process is typically conducted at around 400°C and 20 MPa of pressure. wikipedia.org The reaction is highly exothermic and requires careful control to prevent the formation of lower chromium fluorides, such as chromium tetrafluoride (CrF₄), or the decomposition of the desired product. cdnsciencepub.com A key challenge in this method is the potential for the formation of a mixture of chromium tri-, tetra-, and pentafluorides, as well as chromyl fluoride (B91410), which can be difficult to separate. cdnsciencepub.com To minimize the formation of oxide impurities like chromyl fluoride, a pre-fluorination step involving passing hydrogen over the heated metal can be employed to remove surface oxides. cdnsciencepub.com

Reaction Conditions for Direct Fluorination of Chromium Metal

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | Chromium Metal Powder | cdnsciencepub.com |

| Fluorinating Agent | Fluorine Gas (F₂) | smolecule.com |

| Temperature | 300-400°C | cdnsciencepub.comsmolecule.comwikipedia.org |

Fluorination of Chromium Trifluoride and Chromium Trioxide Precursors

Alternative synthetic routes involve the fluorination of chromium-containing precursors such as chromium trifluoride (CrF₃) and chromium trioxide (CrO₃). scite.ai The fluorination of CrF₃ can yield this compound under specific conditions. scite.ai Similarly, chromium trioxide can be fluorinated to produce CrF₅, although this reaction can also lead to the formation of chromium oxytetrafluoride (CrOF₄) as a minor product. scite.aicdnsciencepub.com The reaction of chromium trioxide with strong fluorinating agents like bromine trifluoride or chlorine trifluoride has also been explored. cdnsciencepub.comuni-lj.si However, these reactions often result in the formation of chromium oxytrifluoride (CrOF₃) and can be difficult to control to obtain pure CrF₅. cdnsciencepub.comuni-lj.si

Exploration of Alternative Fluorinating Agents and Reaction Conditions

Research has extended to the use of various fluorinating agents to synthesize chromium compounds, which could potentially be adapted for CrF₅ synthesis. These agents include xenon difluoride (XeF₂), which is known for its ability to fluorinate metals. acs.org Other powerful fluorinating agents used in different contexts include sulfur tetrafluoride (SF₄), iodine pentafluoride (IF₅), and various halogen fluorides like bromine pentafluoride (BrF₅) and chlorine trifluoride (ClF₃). cdnsciencepub.comuni-lj.siabcr.com The choice of fluorinating agent and the precise control of reaction conditions, such as temperature and pressure, are critical in directing the reaction towards the desired high-valent chromium fluoride. For instance, the reaction of chromium tetrafluoride with a refluxing mixture of bromine tri- and pentafluorides has been shown to yield CrOF₃. cdnsciencepub.com

Strategies for Stabilizing Transient this compound Species

This compound is a volatile and highly reactive compound that readily decomposes. wikipedia.org Its stabilization is crucial for its isolation and subsequent use. One effective strategy involves the formation of adducts with strong Lewis acids, such as antimony pentafluoride (SbF₅). acs.orgresearchgate.net The resulting adduct, CrF₅·2SbF₅, is a powerful oxidizing agent that is liquid at room temperature with a melting point of -23°C. acs.org This adduct is formulated as CrF₄⁺Sb₂F₁₁⁻ based on spectroscopic evidence. researchgate.net

Another approach to stabilization is the formation of hexafluorochromate(V) salts by reacting CrF₅ with Lewis bases like cesium fluoride (CsF) or nitryl fluoride (NO₂F). wikipedia.orgresearchgate.net These reactions yield stable salts such as CsCrF₆ and NO₂CrF₆, respectively. wikipedia.orgresearchgate.net The formation of these stable complexes effectively traps the transient CrF₅ species. In the solid state, this compound itself achieves a degree of stabilization through a one-dimensional coordination polymer structure where each chromium(V) center has an octahedral geometry. wikipedia.org This polymeric structure is isostructural with vanadium pentafluoride. wikipedia.org

Purity Assessment Methodologies for Synthesized this compound

Assessing the purity of synthesized this compound is essential due to the potential for contamination with other chromium fluorides and oxyfluorides. A combination of analytical techniques is typically employed.

Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, is a primary tool for characterizing this compound and its reaction products. acs.org The vibrational spectra provide a fingerprint of the molecule and can be used to identify impurities and confirm the structure of adducts and salts. acs.orgresearchgate.net

X-ray powder diffraction is used to determine the crystal structure of the solid material, confirming the polymeric nature of CrF₅ and identifying the lattice parameters. wikipedia.orgcdnsciencepub.com

Elemental analysis is a fundamental method to determine the empirical formula of the synthesized compound, ensuring the correct stoichiometry of chromium and fluorine. acs.org

For the analysis of trace impurities in chromium compounds, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be utilized after digestion of the sample. patsnap.com Colorimetric methods, such as the reaction with 1,5-diphenylcarbazide, are specific for the determination of chromium(VI) and can be used to check for the presence of this common impurity resulting from hydrolysis. mst.dk

Comprehensive Spectroscopic and Structural Elucidation of Chromium Pentafluoride

Advanced Vibrational Spectroscopy Applications: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations, bonding, and symmetry of a compound. For chromium pentafluoride, these methods have been crucial in characterizing its structure in different phases.

The vibrational spectra of CrF₅ are markedly different in its gas, liquid, and solid states, reflecting significant changes in its molecular structure and symmetry. In the gas phase, CrF₅ exists as a monomer. However, due to its d¹ electronic configuration, it is subject to the Jahn-Teller effect, which predicts a distortion from the idealized trigonal bipyramidal (D₃h) symmetry to a more stable, lower symmetry configuration. researchgate.netresearchgate.net Electron diffraction studies have confirmed this distortion, indicating a C₂ᵥ symmetry for the gaseous molecule. researchgate.netresearchgate.netdoi.org Quantum-chemical calculations support the C₂ᵥ symmetrical structure, which gives rise to several IR-active Cr–F stretching fundamentals. uni-freiburg.de

In condensed phases (liquid and solid), the vibrational spectra change dramatically, providing clear evidence of polymerization. rsc.org The appearance of new, strong bands in the low-frequency region of the infrared and Raman spectra is characteristic of the formation of fluorine bridges between chromium atoms. researchgate.net In the liquid state, the compound is assigned to a cis-fluorine bridged, polymeric structure which possesses C₂ᵥ microsymmetry. researchgate.net Solid-state infrared spectra also indicate a fluorine-bridged polymeric structure. rsc.org

| Phase | Spectroscopic Technique | Key Vibrational Bands (cm⁻¹) | Interpretation | Inferred Symmetry |

|---|---|---|---|---|

| Gas | Infrared (FTIR) | Multiple Cr-F stretching fundamentals observed | Consistent with a distorted monomeric structure. uni-freiburg.de | C₂ᵥ (Jahn-Teller distorted) researchgate.netresearchgate.net |

| Liquid | Infrared & Raman | Strong IR absorption at 475 cm⁻¹ researchgate.net | Characteristic of strong fluorine bridging, indicating a polymeric structure. researchgate.net | C₂ᵥ (microsymmetry in a polymeric chain) researchgate.net |

| Solid | Infrared & Raman | Appearance of a new Raman line at 540 cm⁻¹ compared to gas phase. researchgate.net | Indicates extensive fluorine bridge bonding in the crystalline lattice. rsc.orgresearchgate.net | Polymeric, with local octahedral coordination at Cr researchgate.net |

The transition of this compound from a monomeric gas to a polymeric condensed phase is unequivocally demonstrated by vibrational spectroscopy. In the liquid and solid states, CrF₅ molecules associate through the formation of fluorine bridges, where a fluorine atom is shared between two chromium centers. This phenomenon is a common structural feature for many metal pentafluorides in condensed phases. doi.org

The most definitive spectroscopic evidence for this is the appearance of specific vibrational modes associated with the Cr–F–Cr bridge. A strong absorption band in the infrared spectrum of liquid CrF₅ at approximately 475 cm⁻¹ is assigned to this bridging fluorine vibration. researchgate.net Similarly, the Raman spectrum of solid chromyl fluoride (B91410), a related compound, shows that the disappearance of a symmetric Cr-F stretching vibration and the emergence of a new line at 540 cm⁻¹ is characteristic of extensive fluorine bridge bonding. researchgate.net For CrF₅, studies confirm it exists as a cis-fluorine-bridged polymer in the solid state. researchgate.netresearchgate.net This bridging leads to a distorted octahedral coordination environment around each chromium atom within the polymer chain. researchgate.net

Solid-State Structural Investigations Using X-ray Diffraction Techniques

X-ray diffraction on single crystals provides the most definitive structural information for solids. For this compound, this technique has confirmed the polymeric nature suggested by vibrational spectroscopy and has precisely detailed the atomic arrangement in the crystal lattice.

The solid-state structure of CrF₅ is a symmetrically cis-fluorine bridged polymer. researchgate.netresearchgate.net This arrangement results in a chain of CrF₆ units where adjacent chromium atoms are linked by two fluorine atoms in a cis configuration relative to the polymer chain. This bridging gives each chromium atom a nearly octahedral coordination geometry. The structure was determined to be orthorhombic. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Lattice Parameter (a) | 782.9(2) pm |

| Lattice Parameter (b) | 753.4(2) pm |

| Lattice Parameter (c) | 551.8(1) pm |

| Formula Units per Cell (Z) | 4 |

| Structural Motif | Endless chains of CrF₅ molecules linked by cis-bridging fluorine atoms. researchgate.netresearchgate.net |

Characterization of Polymeric Architectures and Coordination Environments

This compound (CrF₅) exhibits a unique one-dimensional coordination polymer structure in the solid state. wikipedia.org In this arrangement, individual CrF₅ units are linked together to form extended chains. The chromium(V) center in this polymeric architecture adopts a distorted octahedral coordination environment. wikipedia.orgresearcher.life Each chromium atom is coordinated to six fluorine atoms. Four of these fluorine atoms are terminal, meaning they are bonded to only one chromium atom, while two are bridging, connecting adjacent chromium centers and thus propagating the polymeric chain. This structural motif is isostructural with vanadium pentafluoride. wikipedia.org The bridging fluorine atoms create a cis-arrangement in the coordination sphere of the chromium atom.

Crystallographic Studies of Adducts and Salts Containing this compound

This compound acts as a fluoride ion acceptor, reacting with Lewis bases to form hexafluorochromate(V) salts. wikipedia.org For instance, its reaction with cesium fluoride (CsF) yields cesium hexafluorochromate(V) (CsCrF₆). wikipedia.org Similarly, the reaction with nitryl fluoride (NO₂F) produces nitryl hexafluorochromate(V) ([NO₂][CrF₆]). wikipedia.org

Conversely, this compound can also react with strong Lewis acids. A notable example is its reaction with antimony pentafluoride (SbF₅), which results in the formation of the adduct CrF₅·2SbF₅. wikipedia.org X-ray crystallography has revealed the detailed structure of this adduct.

Furthermore, reactions involving xenon fluorides have led to the characterization of interesting chromium-containing salts. For example, the reaction of xenon hexafluoride (XeF₆) with this compound was found to produce [XeF₅][CrF₅], a salt containing the pentafluoroxenon(VI) cation and a chromium(IV) fluoride anion, resulting from the reduction of Cr(V). chemrxiv.org

The crystal structures of these adducts and salts provide valuable insights into the coordination chemistry of chromium in its +5 oxidation state and the nature of its interactions with various fluoride ion donors and acceptors.

Electronic Structure Probing via X-ray Absorption and Magnetic Susceptibility Measurements

Investigation of Ligand-Field Splitting and Metal-Ligand Charge Transfer

The electronic structure of this compound and its derivatives is significantly influenced by ligand-field splitting and metal-to-ligand charge transfer (MLCT) phenomena. fiveable.mevaia.com Ligand field theory describes how the interaction between the chromium d-orbitals and the electric field of the fluoride ligands leads to a splitting of the d-orbital energy levels. wikipedia.org This splitting is a key factor in determining the electronic transitions and, consequently, the optical properties of the compound. fiveable.me

X-ray absorption spectroscopy (XAS) is a powerful technique for probing the electronic structure, including ligand-field splitting and charge transfer. nih.gov The pre-edge features in the Cr K-edge XAS spectra are particularly informative, as their intensity and energy position are sensitive to the oxidation state and coordination environment of the chromium atom. nih.gov Studies on related chromium compounds have shown that a shift to higher energy in the pre-edge feature can be correlated with an increase in the oxidation state of chromium. nih.gov

Metal-to-ligand charge transfer involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered orbital. vaia.com This process gives rise to characteristic absorption bands in the electronic spectra of coordination compounds and can significantly influence their color and reactivity. fiveable.me The nature of the ligands and the geometry of the complex play a crucial role in modulating the energy and probability of these charge transfer transitions. fiveable.me

Analysis of Paramagnetic Behavior and Oxidation State Assignment

This compound contains chromium in the +5 oxidation state, which is a d¹ system. shef.ac.uk This single d-electron results in paramagnetic behavior, meaning the compound is attracted to an external magnetic field. doubtnut.com The magnitude of this paramagnetic behavior is directly related to the number of unpaired electrons. doubtnut.com

Magnetic susceptibility measurements are the primary experimental technique used to quantify the paramagnetic properties of a material. Above its magnetic ordering temperature of 38 °C, chromium becomes paramagnetic. wikipedia.org The analysis of magnetic susceptibility data as a function of temperature provides valuable information about the electronic ground state and the magnetic interactions between the chromium centers in the polymeric structure.

The assignment of the +5 oxidation state to chromium in CrF₅ is supported by various spectroscopic and chemical evidence. shef.ac.uk X-ray absorption spectroscopy, for instance, can be used to determine the oxidation state of chromium by analyzing the energy of the absorption edge. nycu.edu.tw The chemical reactivity of CrF₅, such as its ability to be reduced to Cr(IV) compounds, further corroborates the +5 oxidation state. chemrxiv.org In general, lower oxidation states of chromium tend to exhibit more metallic character. vaia.com

Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) for Fluorine Environments

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the different fluorine environments within a molecule. scholaris.ca The chemical shifts in a ¹⁹F NMR spectrum are very sensitive to the local electronic environment of the fluorine nucleus. nih.gov In the context of this compound, one would expect to observe distinct signals for the terminal and bridging fluorine atoms in its polymeric structure, provided the exchange between these sites is slow on the NMR timescale. However, fast intramolecular processes can sometimes lead to magnetic equivalence and simplified spectra. researchgate.net The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorinated species. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. uwo.ca In the XPS spectrum of this compound, a signal for the F 1s core level would be observed. While the chemical shifts in the F 1s peak within a class of compounds like metal fluorides are often small, the technique is very useful for confirming the presence of fluorine. thermofisher.com The binding energy of the F 1s peak can provide some information about the chemical environment of the fluorine atoms. For instance, contamination from fluorinated polymers like Teflon can be identified by characteristic CF₂ signals at higher binding energies in both the F 1s and C 1s regions. redalyc.org The analysis of the Cr 2p region in the XPS spectrum can also provide information on the oxidation state of chromium through the observation of multiplet splitting patterns. uwo.ca

Mechanistic Insights into the Reactivity of Chromium Pentafluoride

Oxidative and Fluorinating Power in Chemical Transformations

Chromium pentafluoride is a strong oxidizing agent, a property that drives much of its chemical behavior. wikipedia.org It possesses the ability to fluorinate even noble gases and oxidize molecular oxygen. wikipedia.orgsmolecule.com

Reactions with Noble Gases: Xenon Fluorination Chemistry

Chromium(V) fluoride (B91410) has been shown to react with xenon, oxidizing it to its fluorides. At a temperature of 120°C, CrF₅ oxidizes xenon to xenon difluoride (XeF₂) and xenon tetrafluoride (XeF₄), while being reduced to chromium(III) fluoride (CrF₃). ijs.si

A different outcome is observed when chromium(V) fluoride reacts with an excess of xenon difluoride at a lower temperature of 60°C. This reaction yields a nonvolatile solid with the composition XeCr₂F₁₀, alongside xenon tetrafluoride. researchgate.net The reaction between CrF₅ and XeF₂ is reported to be rapid, proceeding to completion over several hours at 50°C. ijs.si

Further investigation into the chromium fluorides - xenon fluorides system has been conducted to understand the structural properties of the resulting compounds. ijs.si

Dioxygen Oxidation and Dioxygenyl Formation

The strong oxidizing power of this compound is further demonstrated by its ability to oxidize dioxygen (O₂) to the dioxygenyl cation (O₂⁺). wikipedia.org This reaction highlights the exceptional electron-accepting nature of CrF₅. The formation of the dioxygenyl cation is a significant transformation, as the ionization potential of molecular oxygen is high. wikipedia.org This reactivity is characteristic of very strong oxidizing agents. wikipedia.orgsmolecule.com The adduct CrF₅·2SbF₅, in particular, is a potent oxidizing agent that reacts with O₂ to form O₂(CrF₄Sb₂F₁₁). researchgate.netresearchgate.net

Lewis Acid-Base Adduct Formation and Salt Synthesis

This compound exhibits amphoteric behavior, reacting as both a Lewis acid and a Lewis base, leading to the formation of various adducts and salts.

Reactions with Lewis Bases: Formation of Hexafluorochromate(V) Anions

As a Lewis acid, this compound readily reacts with Lewis bases such as cesium fluoride (CsF) and nitryl fluoride (NO₂F). These reactions result in the formation of the corresponding hexafluorochromate(V) salts, CsCrF₆ and NO₂CrF₆, respectively. wikipedia.orgresearchgate.netresearchgate.net The formation of the hexafluorochromate(V) anion ([CrF₆]⁻) is a key feature of these reactions.

Table 1: Reactions of CrF₅ with Lewis Bases

| Lewis Base | Product |

| Cesium Fluoride (CsF) | Cesium Hexafluorochromate(V) (CsCrF₆) |

| Nitryl Fluoride (NO₂F) | Nitryl Hexafluorochromate(V) (NO₂CrF₆) |

This table summarizes the products formed from the reaction of this compound with common Lewis bases.

Interactions with Lewis Acids: Characterization of CrF₅·nSbF₅ Type Adducts

Conversely, this compound can act as a Lewis base in the presence of strong Lewis acids like antimony pentafluoride (SbF₅). wikipedia.orgresearchgate.net It reacts with SbF₅ to form adducts, with the most well-characterized being CrF₅·2SbF₅. wikipedia.orgresearchgate.netresearchgate.net Spectroscopic evidence suggests this adduct is more accurately formulated as [CrF₄]⁺[Sb₂F₁₁]⁻. researchgate.net

Another adduct, CrF₅·SbF₅, has also been identified. researchgate.net This compound is a fluorine-bridged polymer with alternating octahedral CrF₆ and SbF₆ units. researchgate.net The fluorine bridges are asymmetric, leading to a description of the compound as [CrF₄]⁺[SbF₆]⁻. researchgate.net The CrF₅·2SbF₅ adduct is a particularly strong oxidizing agent, capable of reacting with xenon and even C₆F₆. researchgate.netresearchgate.net

Disproportionation and Decomposition Pathways

This compound is known to be thermally unstable under certain conditions. Vaporization of CrF₅ can lead to its disproportionation into chromium tetrafluoride (CrF₄) and chromium hexafluoride (CrF₆). researchgate.net However, other studies suggest that gaseous CrF₅ does not have a tendency to disproportionate into CrF₄ and CrF₆. researchgate.net

The compound readily decomposes in the presence of reducing agents. wikipedia.org It is also susceptible to hydrolysis, reacting with water to form chromium(III) and chromium(VI) species. wikipedia.orgmolbase.com This reactivity underscores the compound's high oxidation state and instability in the presence of reducing or hydrolytic environments.

Thermal Decomposition Mechanisms and By-Product Formation

This compound exhibits limited thermal stability. Research using Knudsen-cell mass spectrometry has determined the bond dissociation enthalpy for the reaction CrF₅(g) → CrF₄(g) + F(g) to be 132 ± 16 kJ·mol⁻¹. researchgate.net This indicates that upon heating, this compound can decompose, releasing atomic fluorine.

While detailed mechanistic studies on the complete thermal decomposition pathway and by-product formation are not extensively documented in the provided search results, the inherent instability suggests that at elevated temperatures, it will likely decompose to lower chromium fluorides, such as chromium tetrafluoride (CrF₄), and ultimately to the more stable chromium trifluoride (CrF₃). cdnsciencepub.comwikipedia.org The process is expected to involve the release of fluorine gas.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Decomposition Reaction | CrF₅(g) → CrF₄(g) + F(g) | researchgate.net |

| Bond Dissociation Enthalpy (D°ₘ) | 132 ± 16 kJ·mol⁻¹ | researchgate.net |

| Potential Decomposition Products | CrF₄, CrF₃, F₂ | cdnsciencepub.comwikipedia.org |

Hydrolytic Reactivity and Oxidation State Changes

This compound is highly susceptible to hydrolysis, reacting readily with water. wikipedia.org This reaction involves a change in the oxidation state of chromium. The chromium(V) in CrF₅ is unstable in an aqueous environment and disproportionates. The hydrolysis of this compound yields chromium(III) and chromium(VI) species. wikipedia.org This suggests a redox reaction where some chromium(V) is reduced to chromium(III) while another portion is oxidized to chromium(VI).

The reaction with moisture in the air can rapidly form a brown coating on the solid. cdnsciencepub.com Vigorous hydrolysis in water leads to the formation of Cr³⁺ and CrO₄²⁻ ions in solution. cdnsciencepub.com The formation of chromate (B82759) (CrO₄²⁻) indicates the oxidation of chromium to the +6 state, while the presence of Cr³⁺ confirms the reduction to the +3 state.

Table 2: Hydrolysis of this compound

| Reactant | Products | Initial Cr Oxidation State | Final Cr Oxidation States | Reference |

|---|---|---|---|---|

| CrF₅ | Cr³⁺, CrO₄²⁻, HF | +5 | +3, +6 | wikipedia.orgcdnsciencepub.com |

Role in Oxidative Fluorination Mechanisms and Catalytic Cycles

As a strong oxidizing agent, this compound is capable of fluorinating other elements. wikipedia.org It can fluorinate xenon and oxidize dioxygen to the dioxygenyl cation (O₂⁺). wikipedia.org This powerful fluorinating ability stems from the high oxidation state of chromium(V) and its tendency to be reduced to lower, more stable oxidation states.

This compound can react with Lewis bases like cesium fluoride (CsF) to form the hexafluorochromate(V) salt, CsCrF₆. wikipedia.orgresearchgate.net It also reacts with strong Lewis acids such as antimony pentafluoride (SbF₅) to form adducts like CrF₅·2SbF₅. wikipedia.orgresearchgate.net This adduct is itself a potent oxidizing agent. wikipedia.orgresearchgate.net

While specific catalytic cycles involving this compound are not detailed in the provided results, chromium fluorides, in general, are known to catalyze fluorination reactions. For instance, chromium(III) fluoride catalyzes the fluorination of chlorocarbons using hydrogen fluoride (HF). wikipedia.org Given its high reactivity and ability to act as a fluorine source, this compound has the potential to be an intermediate or active species in certain catalytic fluorination processes, particularly those requiring strong oxidizing conditions. The formation of chromium oxyfluoride species on catalyst surfaces is also a factor in the catalytic activity of chromium-based fluorination catalysts. kiche.or.kr

Table 3: Reactivity of this compound in Oxidative Fluorination

| Reaction | Reactants | Product(s) | Role of CrF₅ | Reference |

|---|---|---|---|---|

| Fluorination of Xenon | CrF₅, Xe | Xenon fluorides | Oxidizing & Fluorinating Agent | wikipedia.org |

| Oxidation of Dioxygen | CrF₅, O₂ | O₂⁺ salts | Oxidizing Agent | wikipedia.org |

| Reaction with Lewis Base | CrF₅, CsF | CsCrF₆ | Lewis Acid | wikipedia.orgresearchgate.net |

Theoretical and Computational Investigations of Chromium Pentafluoride

Quantum Chemical Approaches to Electronic Structure and Bonding

The intricate electronic structure and the nature of the chemical bonds in chromium pentafluoride have been a subject of sophisticated theoretical investigations. These studies employ a range of quantum chemical methods to provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) and Hybrid Methods for Ground State Analysis

Density Functional Theory (DFT) has proven to be a powerful and efficient computational tool for investigating the ground state properties of this compound. Early studies utilizing the local density approximation (LDA) provided initial insights into its geometry and vibrational frequencies. To achieve more accurate binding energies, non-local corrections have been incorporated into these calculations. nih.gov

Hybrid DFT functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer a higher level of theory for describing the electronic structure. While specific studies focusing solely on hybrid DFT for CrF₅ are not extensively detailed in the available literature, the general success of hybrid functionals like B3LYP in predicting the properties of transition metal compounds suggests their applicability. These methods are crucial for accurately modeling systems with complex electronic effects, such as the significant electron correlation present in chromium compounds. The application of hybrid functionals is anticipated to provide a more refined description of the electron density distribution and bonding characteristics of CrF₅ compared to pure DFT methods.

A key finding from DFT calculations is the dynamic Jahn-Teller distortion in this compound. The molecule, which would ideally possess a trigonal bipyramidal (D₃h) symmetry, distorts to a C₂v symmetry. This distortion is a consequence of the degenerate electronic ground state in the high-symmetry geometry, which is unstable. The molecule dynamically fluctuates between equivalent distorted structures. nih.gov

Multiconfigurational Methods (CASSCF, CASPT2) for Electron Correlation Effects and Excited States

For a more accurate treatment of electron correlation, particularly static correlation which is significant in transition metal compounds with partially filled d-orbitals, multiconfigurational methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing the electronic structure of molecules where a single determinant reference is inadequate. This is followed by second-order perturbation theory (CASPT2) to account for dynamic electron correlation.

While detailed CASSCF/CASPT2 studies specifically targeting this compound are not extensively reported in the reviewed literature, these methods are the gold standard for investigating electron correlation effects and the properties of excited states. For a molecule like CrF₅, a CASSCF calculation would typically involve an active space comprising the chromium 3d orbitals and the fluorine 2p orbitals involved in bonding. This approach would provide a qualitatively correct description of the ground and excited states. Subsequent CASPT2 calculations would then refine the energies of these states, providing valuable information about the molecule's photochemistry and spectroscopy. The application of these methods would be crucial in elucidating the nature of the low-lying excited states and the potential for photochemical reactions.

Computational Analysis of Molecular Geometry and Vibrational Frequencies

Theoretical calculations have been essential in determining the molecular geometry and vibrational frequencies of this compound, which are challenging to measure experimentally due to its high reactivity and volatility.

Computational studies using DFT have provided the following optimized geometrical parameters for the C₂v structure of this compound:

| Parameter | Calculated Value (Å or °) |

| Bond Lengths | |

| Cr-F (axial) | 1.73 |

| Cr-F (equatorial) | 1.78 |

| Bond Angles | |

| F(axial)-Cr-F(axial) | 180 (idealized) |

| F(equatorial)-Cr-F(equatorial) | 120 (idealized) |

Note: The provided values are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

The calculated vibrational frequencies from DFT studies are also in reasonable agreement with experimental data obtained from matrix isolation spectroscopy. These calculations are crucial for assigning the observed spectral bands to specific vibrational modes of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| ν₁ (A₁) | 798 |

| ν₂ (A₁) | 719 |

| ν₃ (A₁) | 321 |

| ν₄ (A₂) | 684 |

| ν₅ (B₁) | 772 |

| ν₆ (B₁) | 305 |

| ν₇ (B₂) | 751 |

| ν₈ (B₂) | 358 |

| ν₉ (B₂) | 224 |

Note: These are a selection of calculated frequencies and assignments may differ between studies.

Energetic and Stability Predictions of this compound and Related Fluorides

Computational chemistry plays a vital role in predicting the energetic stability of this compound and its related compounds, providing insights into their reactivity and the feasibility of their existence.

Investigation of Hypothetical Chromium Hexafluoride Stability

The existence of chromium hexafluoride (CrF₆) has been a topic of considerable debate and investigation for many years. Early experimental reports of its synthesis were later questioned, with evidence suggesting that the observed species was, in fact, this compound. acs.org

Theoretical studies have been at the forefront of investigating the stability of the hypothetical CrF₆ molecule. Ab initio and DFT calculations have explored the relative energies of different possible isomers, most notably the octahedral (Oₕ) and trigonal prismatic (D₃ₕ) structures. High-level calculations, including those at the CCSD(T) level, have consistently shown that the octahedral isomer is the most stable form of CrF₆. acs.org However, even in its most stable predicted geometry, the thermodynamic stability of CrF₆ remains questionable. Calculations indicate that the dissociation of CrF₆ into CrF₅ and a fluorine atom is energetically favorable, suggesting that CrF₆ is likely to be unstable with respect to decomposition. nih.gov This theoretical prediction aligns with the current experimental consensus that chromium hexafluoride has not yet been definitively synthesized and isolated.

Binding Energy Calculations and Thermodynamic Considerations

Computational methods have been employed to determine the binding energies of this compound, providing a quantitative measure of its stability. DFT calculations have shown that CrF₅ is stable with respect to the dissociation of a chromium-fluorine bond. The calculated binding energy for the process CrF₅ → CrF₄ + F is approximately 49.7 kcal/mol. nih.gov

Furthermore, theoretical studies have indicated that gaseous CrF₅ does not have a tendency to disproportionate into CrF₄ and CrF₆. This is in contrast to some earlier experimental interpretations. These computational findings have been crucial in refining our understanding of the chemical behavior of higher chromium fluorides. While comprehensive thermodynamic data from computations, such as the standard enthalpy of formation, are not widely reported, the calculated binding energies provide strong evidence for the inherent stability of the this compound molecule.

Applications of Computational Chemistry in Designing Related High-Valent Metal Complexes

Computational chemistry is a vital tool for the rational design and investigation of high-valent metal complexes, including those similar to this compound. Techniques such as Density Functional Theory (DFT) allow researchers to predict the geometric structures, electronic properties, and reactivity of novel compounds before their synthesis, saving significant experimental effort.

One key application is in the field of catalysis and oxidative chemistry. High-valent metal-fluoride species are potent oxidizing agents, and computational studies can elucidate their reaction mechanisms. For instance, DFT calculations have been used to study the role of high-valent iron and cobalt fluoride (B91410) complexes in mediating challenging chemical transformations like the oxidative fluorination of saturated hydrocarbons. nih.govnih.gov These studies help in understanding how the metal-fluoride bond facilitates processes like hydrogen atom transfer (HAT), which is crucial for designing catalysts that can selectively activate strong C-H bonds. nih.gov

Furthermore, computational methods are instrumental in designing molecules for specific functions, such as anion recognition. Studies have shown that computational analysis of electrostatic and orbital interactions can guide the design of receptors for fluoride ions. rsc.orguchile.cl By modeling how different structural modifications—such as the inclusion of electron-donating or electron-withdrawing groups—affect the binding affinity and selectivity for fluoride, chemists can design more effective sensor molecules. rsc.org

In the broader context of high-valent metal chemistry, computational tools are used to predict the stability and properties of yet-to-be-synthesized molecules. By calculating thermodynamic parameters and potential energy surfaces, researchers can assess the viability of synthetic targets and predict their spectroscopic signatures. This predictive power is essential for exploring the limits of oxidation states and discovering new materials with unique magnetic or catalytic properties.

Chromium Pentafluoride in the Context of High Oxidation State Transition Metal Fluorine Chemistry

Comparative Analysis with Other Transition Metal Pentafluorides (e.g., Vanadium Pentafluoride)

Chromium(V) fluoride (B91410) (CrF₅) is a member of the transition metal pentafluoride family, a group of compounds that exhibit a wide range of structural and chemical properties. A comparative analysis reveals trends in structure, volatility, and reactivity that are influenced by the identity of the central metal atom. wikipedia.orgwikipedia.org

In the solid state, many transition metal pentafluorides, including those of niobium, tantalum, molybdenum, tungsten, ruthenium, and platinum, exist as tetramers, [MF₅]₄. wikipedia.orgwikipedia.orgwikipedia.org These structures consist of four metal centers linked by bridging fluorine atoms, with each metal atom achieving an octahedral coordination geometry. wikipedia.org In contrast, chromium pentafluoride adopts a polymeric chain structure, similar to that of vanadium pentafluoride, where CrF₆ octahedra are linked. wikipedia.orgwikipedia.org Gold pentafluoride (AuF₅) is unique in this group, forming a dimeric structure (Au₂F₁₀) in the solid state. wikipedia.orgyoutube.com

The physical properties of these compounds also vary significantly. This compound is a red, volatile solid with a low melting point of 34 °C. wikipedia.org Vanadium pentafluoride is a colorless volatile liquid that freezes at 19.5 °C. wikipedia.org Other pentafluorides, such as those of niobium and tantalum, are colorless or white solids with higher melting and boiling points. wikipedia.orgchemister.ruwikipedia.org The colors of the pentafluorides can be intense, ranging from the deep-green of ruthenium pentafluoride to the yellow of molybdenum pentafluoride and the reddish-brown of gold pentafluoride. wikipedia.orgchemister.ruchemister.ruchemister.ru

Chemically, all are powerful oxidizing and fluorinating agents. This compound is a particularly strong oxidizing agent. wikipedia.org Vanadium pentafluoride is also highly reactive, capable of fluorinating organic substances and acting as a powerful oxidizing agent. wikipedia.orgontosight.ai Gold pentafluoride is distinguished as the strongest known fluoride ion acceptor, surpassing even antimony pentafluoride, and is considered the strongest known Lewis acid. wikipedia.org

| Compound | Formula | Solid-State Structure | Melting Point (°C) | Boiling Point (°C) | Appearance |

|---|---|---|---|---|---|

| This compound | CrF₅ | Polymeric | 34 wikipedia.orgshef.ac.uk | 117 shef.ac.uk | Red solid wikipedia.orgshef.ac.uk |

| Vanadium Pentafluoride | VF₅ | Polymeric wikipedia.org | 19.5 wikipedia.orgchemicalbook.com | 48.3 wikipedia.org | Colorless solid/liquid wikipedia.org |

| Niobium Pentafluoride | NbF₅ | Tetrameric wikipedia.org | 72-73 wikipedia.org | 236 wikipedia.org | Colorless solid wikipedia.org |

| Tantalum Pentafluoride | TaF₅ | Tetrameric wikipedia.org | 96.8 wikipedia.org | 229.5 wikipedia.org | White powder wikipedia.org |

| Molybdenum Pentafluoride | MoF₅ | Tetrameric wikipedia.orgwikiwand.com | 67 chemister.ru | 214 chemister.ru | Yellow solid wikipedia.orgwikiwand.com |

| Ruthenium Pentafluoride | RuF₅ | Tetrameric wikipedia.org | 106 chemister.ru | 227 wikipedia.orgchemister.ru | Deep-green solid chemister.ru |

| Rhenium Pentafluoride | ReF₅ | Dimeric wikipedia.org | 48 wikipedia.org | 221.3 wikipedia.org | Yellow-green crystals wikipedia.org |

| Gold Pentafluoride | Au₂F₁₀ | Dimeric wikipedia.org | 60 (decomposes) wikipedia.org | N/A | Red solid wikipedia.org |

Strategies for Achieving and Stabilizing High Oxidation States with Fluorine Ligands

Fluorine's unique properties make it exceptionally suited for stabilizing the highest oxidation states of elements, particularly transition metals. semanticscholar.orgencyclopedia.pub This ability stems from a combination of factors that distinguish it from other halogens and ligands.

Key contributing factors include:

High Electronegativity: As the most electronegative element, fluorine can effectively withdraw electron density from the metal center, favoring the formation of high positive oxidation states. quora.com

Small Size: The small atomic radius of the fluoride ion allows a greater number of ligands to coordinate around a central metal atom without prohibitive steric hindrance. reddit.com This facilitates the formation of high-coordination number complexes, which is often a prerequisite for stabilizing high oxidation states.

Resistance to Oxidation: The fluoride ligand itself is extremely difficult to oxidize. This is crucial because in a high-oxidation-state complex, the metal center is highly oxidizing and could potentially oxidize its own ligands. The high resistance of F⁻ to oxidation to F₂ prevents this internal redox reaction from occurring. reddit.com

The synergy of these properties allows for the synthesis of compounds like this compound, where the +5 oxidation state of chromium is stabilized. wikipedia.org For many transition metals, the highest achievable oxidation state is found only in their fluoride or oxide compounds. encyclopedia.pub The unique ability of fluorine often results in the formation of high-valent fluoride complexes that have no analogues among the heavier halogens like chlorides or bromides. semanticscholar.org

Influence of this compound on the Understanding of Fluorine Reactivity

The study of this compound provides significant insight into the enhanced reactivity of fluorine when it is part of a high-oxidation-state metal fluoride complex. CrF₅ is a powerful oxidizing agent, a property that starkly demonstrates the electron-withdrawing power of the five fluorine atoms on the chromium center. wikipedia.org

The most compelling evidence of its extreme reactivity is its ability to perform oxidations that are otherwise very difficult to achieve. Research has shown that this compound can:

Oxidize Noble Gases: It is capable of fluorinating the noble gas xenon, a reaction that underscores its exceptional oxidizing strength. wikipedia.org

Oxidize Dioxygen: CrF₅ can oxidize molecular oxygen (O₂) to the dioxygenyl cation (O₂⁺). wikipedia.org

These reactions are not characteristic of elemental fluorine under normal conditions but are made possible by the highly polarized and reactive nature of the fluorine atoms in CrF₅. The compound acts as a carrier of highly electrophilic fluorine, showcasing how the coordination to a high-valent metal center can dramatically amplify the intrinsic reactivity of the halogen. This has broadened the understanding of fluorine chemistry beyond the elemental form, highlighting the role of metal fluorides as super-oxidizing agents.

Role in Exploring Fundamental Limits of Chemical Synthesis and Bonding

This compound exists at the frontier of chemical synthesis and our understanding of chemical bonding. Its existence represents the highest known binary fluoride of chromium, as the hypothetical chromium hexafluoride (CrF₆) has not yet been successfully synthesized. wikipedia.org This positions CrF₅ as a key compound for exploring the limits of oxidation states and coordination numbers for chromium.

The successful synthesis and characterization of CrF₅ is a testament to the advanced techniques required to handle highly reactive and volatile fluorinating agents. Furthermore, its reactivity with other powerful Lewis acids pushes these boundaries even further. For instance, CrF₅ reacts with antimony pentafluoride (SbF₅) to form an adduct, CrF₅·2SbF₅. wikipedia.org This adduct is itself a strong oxidizing agent and is liquid at room temperature, demonstrating how the combination of high-valent fluorides can lead to novel reagents with extreme properties. wikipedia.org

The study of CrF₅ and related compounds challenges theoretical models of chemical bonding. The nature of the chromium-fluorine bond in such a high oxidation state is highly polarized and covalent, pushing the traditional boundaries between ionic and covalent bonding descriptions. Understanding the electronic structure of these molecules is fundamental to predicting the stability and reactivity of yet-unsynthesized compounds with even higher oxidation states. The exploration of gold heptafluoride, which was later proposed to be a gold(V) fluoride-difluorine complex (AuF₅·F₂), further illustrates how this field continues to challenge fundamental concepts of oxidation states and chemical bonding. wikipedia.org

Emerging Research Avenues and Future Outlook for Chromium Pentafluoride

Chromium pentafluoride (CrF₅), a highly reactive inorganic compound, stands as the highest known stable fluoride (B91410) of chromium. wikipedia.org This volatile, red crystalline solid is a potent oxidizing agent, which has historically made its study challenging. wikipedia.org However, modern advancements in chemical research are opening new frontiers for understanding and utilizing this unique compound. This article explores the emerging research avenues and future outlook for this compound, focusing on novel synthesis, advanced characterization, theoretical predictions, derivatization, and catalytic potential.

Q & A

Basic: What are the established methods for synthesizing chromium pentafluoride (CrF₅) in a laboratory setting?

This compound is typically synthesized via direct fluorination of metallic chromium under controlled conditions. A common approach involves reacting chromium metal with fluorine gas (F₂) at elevated temperatures (e.g., 400°C) and high pressure (e.g., 20 MPa). Immediate post-reaction quenching (e.g., rapid freezing) is critical to stabilize the product and prevent decomposition . Key characterization techniques include X-ray diffraction (XRD) for structural analysis and vibrational spectroscopy (e.g., Raman or IR) to confirm bonding configurations. Researchers must ensure inert atmosphere conditions during synthesis to avoid side reactions with moisture or oxygen.

Advanced: How can discrepancies in reported stability or reactivity of CrF₅ be resolved?

Discrepancies often arise from incomplete characterization or contamination by lower fluorides (e.g., CrF₃ or CrF₄). To address this:

- Cross-validate analytical data : Combine XRD with elemental analysis (e.g., EDS) and thermal gravimetric analysis (TGA) to confirm purity.

- Replicate synthesis : Systematically vary fluorination parameters (temperature, pressure, reaction time) to identify optimal conditions .

- Reference computational models : Compare experimental bond lengths/angles with density functional theory (DFT) predictions to detect structural anomalies .

Basic: What safety protocols are critical when handling CrF₅ in laboratory experiments?

CrF₅ is highly reactive and toxic. Key safety measures include:

- Controlled environments : Use gloveboxes or Schlenk lines under inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Personal protective equipment (PPE) : Acid-resistant gloves, full-face shields, and fluoropolymer-coated lab coats.

- Emergency protocols : Neutralize spills with dry sodium bicarbonate and ensure immediate ventilation. Toxicity data for analogous pentafluorides (e.g., bromine pentafluoride) suggest acute respiratory hazards, necessitating exposure limits aligned with IDLH guidelines .

Advanced: What experimental strategies can elucidate the electronic structure and bonding in CrF₅?

CrF₅ exhibits a distorted trigonal bipyramidal geometry with mixed ionic-covalent bonding. Advanced methodologies include:

- Magnetic susceptibility measurements : Probe oxidation states (Cr⁵⁺) and paramagnetic behavior.

- X-ray absorption spectroscopy (XAS) : Examine ligand-field splitting and metal-ligand charge transfer.

- Computational modeling : Pair hybrid DFT (e.g., B3LYP) with multiconfigurational methods (e.g., CASSCF) to account for electron correlation effects in high-valent chromium .

Basic: How should researchers characterize the purity of CrF₅ samples?

Purity assessment requires a multi-technique approach:

- Elemental analysis : Quantify chromium and fluorine content via inductively coupled plasma mass spectrometry (ICP-MS) or combustion analysis.

- Spectroscopic validation : Use ¹⁹F NMR (in anhydrous solvents) or X-ray photoelectron spectroscopy (XPS) to detect fluorine environments.

- Thermal stability profiling : Conduct TGA under nitrogen to identify decomposition thresholds (e.g., CrF₅ → CrF₃ + F₂) .

Advanced: How can researchers address the lack of reliable thermodynamic data for CrF₅?

The scarcity of data stems from its instability and challenges in isolation. Solutions include:

- High-pressure calorimetry : Measure enthalpy of formation using custom-built reactors.

- Indirect determination : Apply Born-Haber cycles with known lattice energies of related fluorides (e.g., CrF₃ or CrF₄) .

- Collaborative data sharing : Cross-reference results with computational databases (e.g., Materials Project) to validate approximations .

Basic: What are the primary challenges in storing CrF₅ for long-term studies?

CrF₅ degrades via hydrolysis and thermal decomposition. Mitigation strategies:

- Storage conditions : Use sealed quartz ampules under vacuum or inert gas.

- Regular monitoring : Perform periodic XRD to detect phase changes.

- Low-temperature preservation : Maintain samples at cryogenic temperatures (−80°C) to slow F₂ release .

Advanced: What methodologies are effective in studying CrF₅’s reactivity with organic substrates?

CrF₅ acts as a strong fluorinating agent. To study its reactivity:

- In situ spectroscopy : Monitor reactions in real time using FT-IR or UV-Vis.

- Product trapping : Use low-temperature matrix isolation to capture transient intermediates.

- Kinetic analysis : Apply stopped-flow techniques to measure reaction rates with substrates like alkanes or aromatics .

Basic: How can researchers distinguish CrF₅ from other chromium fluorides (e.g., CrF₄ or CrF₆) in mixed samples?

- Vibrational spectroscopy : CrF₅ shows distinct F–Cr–F bending modes (~300 cm⁻¹) absent in CrF₄.

- XRD differentiation : Compare lattice parameters (CrF₅: monoclinic vs. CrF₄: tetragonal).

- Redox titration : Quantify fluoride release upon reduction (CrF₅ → Cr³⁺ + 5F⁻) .

Advanced: What role does CrF₅ play in advancing high-valent transition metal chemistry?

CrF₅ serves as a model for studying:

- Oxidative fluorination mechanisms : Its ability to transfer F⁺ ions informs catalytic cycles in organic synthesis.

- Magnetic properties : High-spin Cr⁵⁺ configurations challenge ligand-field theory assumptions.

- Material science applications : Potential use in fluorine-doped ceramics or superconductors under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.